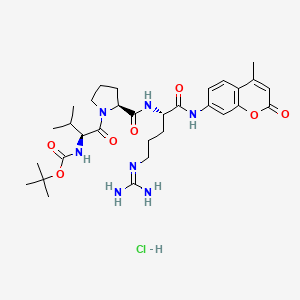

Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride

Description

Significance of Proteases in Biological Systems

Proteases, also known as peptidases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids. They are integral to a vast array of biological processes. In enveloped viruses, for instance, proteolytic cleavage of their fusion proteins is a necessary step for infecting a host cell. jove.com The melanization cascade, a key defense mechanism in some invertebrates, is also activated by a protease system. sigmaaldrich.com

The study of proteolytic activity is crucial for understanding numerous disease mechanisms. chemimpex.com For example, the serine protease TMPRSS2 is known to facilitate the entry of the SARS-CoV-2 virus into host cells by priming the viral spike protein, making it a significant therapeutic target. bpsbioscience.com Furthermore, proteases like thrombin and factor Xa are key components of the coagulation cascade, and their dysregulation can lead to thrombotic diseases. acs.org The study of proteases and their specific substrates is therefore fundamental to both basic and applied biomedical research.

Principles of Fluorogenic Protease Assays

Fluorogenic protease assays are a common method for measuring the activity of proteases. These assays utilize a substrate that, when cleaved by a protease, produces a fluorescent signal. nih.gov A number of fluorescence-based techniques are widely used. nih.gov

One common approach involves linking a fluorogenic group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), to a peptide sequence via an amide bond. nih.govnih.gov In this state, the fluorescence of the fluorophore is quenched. nih.gov When a protease cleaves this bond, the fluorophore is released, resulting in a significant increase in fluorescence intensity that is proportional to the enzyme's activity. nih.govnih.gov

Another method is based on Fluorescence Resonance Energy Transfer (FRET). nih.govrndsystems.com In a FRET-based assay, a peptide substrate is labeled with both a donor fluorophore and an acceptor (quencher) molecule. bpsbioscience.comnih.gov When the substrate is intact, the close proximity of the pair allows for energy transfer, quenching the donor's fluorescence. bpsbioscience.comnih.govrndsystems.com Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to a measurable increase in fluorescence. bpsbioscience.comnih.gov

Fluorescence polarization (FP) assays represent another alternative. In this format, a large, fluorescently labeled substrate rotates slowly in solution, producing a high polarization signal. nih.gov When a protease cleaves the substrate into smaller fragments, these fragments rotate more rapidly, resulting in a lower polarization signal. nih.gov

Overview of Peptidic Fluorogenic Substrates in Enzymology

Peptidic fluorogenic substrates are synthetic molecules designed to mimic the natural cleavage sites of specific proteases. jove.compnas.org They are invaluable tools for studying enzyme kinetics and inhibition. chemimpex.com The use of 7-amino-4-methylcoumarin (AMC) in fluorogenic peptide substrates is a well-established method for determining protease specificity. pnas.org

The design of these substrates involves selecting a peptide sequence that is recognized and cleaved by the target protease. jove.com This peptide is then chemically linked to a fluorophore. The utility of a given substrate is dependent on the kinetics of its hydrolysis by the enzyme, which is influenced by factors such as substrate concentration, pH, temperature, and the presence of cofactors. thermofisher.com

Researchers can use libraries of fluorogenic substrates with diverse peptide sequences to rapidly profile the specificity of a protease. pnas.org This information is critical for designing selective substrates and potent inhibitors for therapeutic development. chemimpex.compnas.org The development of novel fluorogenic substrates, such as those using 7-amino-4-carbamoylmethylcoumarin (ACC) which has an increased quantum yield over AMC, allows for greater sensitivity and the use of a wider range of substrates in a single assay. pnas.org

Rationale for the Development and Application of Boc-Val-Pro-Arg-AMC HCl

Boc-Val-Pro-Arg-AMC HCl is a specific and highly sensitive fluorogenic substrate developed for the study of trypsin-like serine proteases. fishersci.commedchemexpress.commedchemexpress.com Its design as a tripeptide sequence (Val-Pro-Arg) targets a class of proteases that recognize and cleave at arginine residues. The "Boc" (tert-butyloxycarbonyl) group is a protecting group that enhances the compound's stability and solubility. chemimpex.com

The primary application of Boc-Val-Pro-Arg-AMC HCl is in protease assays to quantify the activity of specific enzymes. chemimpex.comadipogen.com It is a well-established substrate for thrombin and the thrombin-staphylocoagulase complex. fishersci.comadipogen.comglpbio.comechelon-inc.comavantorsciences.com The assay relies on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the AMC fluorophore. adipogen.com This releases the free AMC, which emits a fluorescent signal that can be measured to determine the rate of the enzymatic reaction. adipogen.com

Beyond thrombin, this substrate is also hydrolyzed by a range of other proteases, demonstrating its utility in broader research contexts. These include trypsin, tryptase from rat mast cells, and human kallikreins 5 and 8. fishersci.comadipogen.comsigmaaldrich.com It has also been used in studies of enzymes from other organisms, such as the Kex2 endoprotease from yeast and trypsin-like enzymes from the sperm of the ascidian Halocynthia roretzi. fishersci.comavantorsciences.com This versatility makes it a valuable tool for investigating proteolytic activity in various biological systems and for the development of enzyme inhibitors. sigmaaldrich.comchemimpex.comsigmaaldrich.comnih.gov

Table 1: Physicochemical Properties of Boc-Val-Pro-Arg-AMC HCl

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 65147-04-8 | sigmaaldrich.comfishersci.com |

| Molecular Formula | C₃₁H₄₅N₇O₇ · HCl | fishersci.combiossusa.com |

| Molecular Weight | 627.74 g/mol | fishersci.com |

| Appearance | Solid lyophilized powder | adipogen.com |

| Solubility | Soluble in water (10mg/ml) and 5% acetic acid | adipogen.com |

| Excitation Wavelength | 360-380 nm | adipogen.com |

| Emission Wavelength | 440-460 nm | adipogen.com |

Table 2: Target Enzymes and Kinetic Data for Boc-Val-Pro-Arg-AMC HCl

| Enzyme | Organism/Source | Km (μM) | kcat (s⁻¹) | Source(s) |

|---|---|---|---|---|

| α-Thrombin | 21 | 105, 109 | fishersci.comadipogen.comglpbio.combachem.com | |

| Thrombin-Staphylocoagulase Complex | 25 | 89 | adipogen.comechelon-inc.com | |

| Trypsin | fishersci.comavantorsciences.com | |||

| Tryptase | Rat Mast Cells | fishersci.comavantorsciences.com | ||

| Kallikrein 5 | Human | adipogen.comsigmaaldrich.com | ||

| Kallikrein 8 | Human | sigmaaldrich.comadipogen.comsigmaaldrich.com | ||

| Kex2 Endoprotease | Yeast | fishersci.comavantorsciences.com |

| Acrosin & Spermosin | Halocynthia roretzi (Ascidian) | | | fishersci.comavantorsciences.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Boc-Gln-Ala-Arg-AMC |

| Boc-Val-Pro-Arg-AMC HCl |

| Camostat |

| pyro-Glu-Gly-Arg-pNA |

| Suc-Ala-Ala-Pro-Phe-AMC |

| Suc-Ala-Ala-Pro-Val-AMC |

Properties

IUPAC Name |

tert-butyl N-[1-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N7O7.ClH/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19;/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQGJTZGLVLVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46ClN7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585095 | |

| Record name | N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70375-24-5 | |

| Record name | N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Characterization and Specificity of Boc Val Pro Arg Amc Hcl

Substrate Recognition and Cleavage Mechanism

Boc-Val-Pro-Arg-AMC HCl is recognized and cleaved by a range of serine proteases. The substrate's design, with a specific tripeptide sequence (Val-Pro-Arg), mimics the natural cleavage sites of many of these enzymes. The terminal arginine (Arg) residue is a primary recognition site for trypsin-like proteases, which preferentially cleave peptide bonds on the carboxyl side of basic amino acids like arginine and lysine.

The cleavage mechanism involves the binding of the substrate to the active site of the protease. The enzyme's catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate) facilitates a nucleophilic attack on the carbonyl group of the peptide bond between the arginine residue and the AMC molecule. This leads to the formation of a transient acyl-enzyme intermediate and the release of the fluorescent AMC moiety. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme, allowing for further substrate cleavage. The rate of AMC release is directly proportional to the enzymatic activity and can be monitored fluorometrically, typically with excitation around 360-380 nm and emission at 440-460 nm. aatbio.combrennerlab.net

Kinetic Parameters and Analysis for Specific Proteases

The efficiency of Boc-Val-Pro-Arg-AMC HCl as a substrate varies among different proteases, which is reflected in their kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the substrate concentration at which the reaction rate is half of the maximum, reflecting the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Alpha-Thrombin Kinetics

Alpha-thrombin, a key enzyme in the blood coagulation cascade, readily cleaves Boc-Val-Pro-Arg-AMC HCl. This substrate is considered a sensitive fluorogenic substrate for alpha-thrombin. aatbio.com The kinetic parameters for this interaction have been well-characterized.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Alpha-Thrombin | 21 | 105 | 5.0 x 106 |

| Alpha-Thrombin-Staphylocoagulase Complex | 25 | 89 | 3.56 x 106 |

Kallikrein Family Enzyme Kinetics (KLK5, KLK8, KLK10)

The kallikrein (KLK) family of serine proteases is involved in various physiological and pathological processes. Several members of this family have been shown to hydrolyze Boc-Val-Pro-Arg-AMC HCl.

KLK8: Also known as neuropsin, KLK8 demonstrates activity towards Boc-Val-Pro-Arg-AMC. The kinetic parameters for this interaction have been determined.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| KLK8 | 434.0 ± 100.2 | 8.8 ± 0.4 | 20,300 ± 4,800 |

KLK10: Information regarding the specific kinetic parameters of KLK10 with Boc-Val-Pro-Arg-AMC HCl is not detailed in the provided search results.

Trypsin and Trypsin-Like Protease Kinetics (e.g., Tryptase, Acrosin, Spermosin)

Boc-Val-Pro-Arg-AMC HCl is a sensitive substrate for measuring the activity of trypsin and various trypsin-like serine proteases. google.com

Trypsin: This substrate is readily cleaved by trypsin. While it is widely used for assaying trypsin activity, specific Km and kcat values are not consistently reported across the provided sources.

Tryptase: Tryptase from rat mast cells is known to hydrolyze Boc-Val-Pro-Arg-AMC. brennerlab.net However, detailed kinetic parameters for this interaction are not available in the provided search results.

Acrosin and Spermosin: These are trypsin-like enzymes found in sperm. Both acrosin and spermosin from the ascidian Halocynthia roretzi can hydrolyze this substrate. brennerlab.net Spermosin, in particular, hydrolyzes Boc-Val-Pro-Arg-AMC most efficiently compared to other tested substrates. nih.gov This suggests a high affinity and/or turnover rate, although specific kinetic constants have not been detailed.

Kex2 Endoprotease Activity

Kex2, a calcium-dependent serine protease from yeast, is also capable of cleaving Boc-Val-Pro-Arg-AMC. bachem.com This enzyme is involved in the processing of prohormones.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Kex2 Endoprotease | 150 | 31 | 210,000 |

Substrate Specificity Profiling and Selectivity Considerations

Boc-Val-Pro-Arg-AMC HCl, while a substrate for multiple proteases, exhibits a degree of selectivity based on the enzyme's specific substrate binding preferences. The Val-Pro-Arg sequence is particularly well-suited for thrombin. The preference of spermosin for a Val residue at the P3 position (the third amino acid from the cleavage site) contributes to the efficient hydrolysis of this substrate. nih.gov

The broad reactivity of Boc-Val-Pro-Arg-AMC HCl necessitates careful consideration when used in complex biological samples containing multiple proteases. The use of specific inhibitors is often required to dissect the activity of a particular enzyme. For instance, in studies of oral mucosal cell samples, this substrate was used to measure general protease activity, which could be attributed to a variety of enzymes present in the tissue.

The selectivity of this substrate is influenced by the amino acid residues at the P2, P3, and P4 positions. For example, Kex2 endoprotease shows a higher Km for Boc-Val-Pro-Arg-AMC compared to substrates with Lys-Arg or Arg-Arg at the P2-P1 positions, indicating a lower affinity for the Pro-Arg sequence. brennerlab.net This highlights how substitutions in the peptide sequence can significantly alter the substrate's affinity for different proteases.

Comparative Enzymatic Hydrolysis

Boc-Val-Pro-Arg-AMC HCl is susceptible to hydrolysis by a range of trypsin-like serine proteases that preferentially cleave peptide bonds C-terminal to an arginine residue. It is recognized as a particularly sensitive substrate for α-thrombin and the α-thrombin-staphylocoagulase complex. aatbio.combiossusa.com However, its utility extends to a broader array of enzymes.

Several proteases have been shown to effectively hydrolyze this substrate, including:

Thrombin (α-thrombin) : A key enzyme in the coagulation cascade. peptanova.defishersci.combachem.com

Thrombin-staphylocoagulase complex : A bacterial virulence factor complex. fishersci.combachem.com

Trypsin : A digestive serine protease. bachem.commedchemexpress.com

Kallikreins : Specifically human Kallikrein 5 (hK5) and Kallikrein 8 (hK8). biossusa.comadipogen.com

Tryptase : A serine protease found in mast cells. bachem.commobitec.com

Kex2 endoprotease : A yeast-derived, calcium-dependent serine protease. bachem.commobitec.com

Acrosin and Spermosin : Trypsin-like enzymes found in sperm. bachem.commobitec.com

The efficiency of hydrolysis by different enzymes can be compared using kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). For α-thrombin and its complex with staphylocoagulase, specific kinetic values have been well-documented. aatbio.comadipogen.com

| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| α-Thrombin | 21 | 105 - 109 | aatbio.combiossusa.comfishersci.comechelon-inc.com |

| α-Thrombin-staphylocoagulase complex | 25 | 89 | aatbio.combiossusa.comechelon-inc.com |

Structural Determinants of Specificity (P1, P2, P3, P4 subsites)

The specificity of proteases for the Boc-Val-Pro-Arg-AMC substrate is dictated by the interaction between the peptide's amino acid residues and the corresponding binding pockets (subsites) of the enzyme's active site. The standard nomenclature designates the substrate residues as P1, P2, P3, P4, etc., moving away from the scissile bond (the Arg-AMC bond in this case). nih.gov

P1 Subsite : This subsite confers the primary specificity for the enzyme. For trypsin-like serine proteases, the S1 pocket is typically deep and negatively charged at its base, accommodating and forming an ionic bond with the long, positively charged side chains of Arginine (Arg) or Lysine. nih.gov The presence of Arg at the P1 position in Boc-Val-Pro-Arg-AMC makes it an ideal substrate for enzymes like thrombin, which preferentially cleaves after arginine. nih.gov

P2 Subsite : The S2 subsite of thrombin is unique and highly restrictive, showing a strong preference for Proline (Pro). nih.gov This is a critical determinant of thrombin's high specificity. The rigid, cyclic structure of proline fits snugly into the S2 pocket, correctly orienting the substrate for cleavage. The Pro at the P2 position of this substrate is therefore a major factor in its selectivity for thrombin.

P3 Subsite : The S3 subsite of thrombin is less restrictive than the S2 pocket. nih.gov In the Boc-Val-Pro-Arg-AMC sequence, the P3 position is occupied by Valine (Val). While thrombin shows some preference at this position, it is not as stringent as at P2.

| Substrate Position | Residue/Group | Enzyme Subsite | Role in Specificity for Thrombin | Source |

|---|---|---|---|---|

| P4 | Boc | S4 | Occupies the S4 pocket, which has a preference for aliphatic residues. | nih.gov |

| P3 | Valine (Val) | S3 | Interacts with the less restrictive S3 subsite. | nih.gov |

| P2 | Proline (Pro) | S2 | Crucial for specificity; fits into the highly restrictive S2 pocket. | nih.gov |

| P1 | Arginine (Arg) | S1 | Primary determinant of specificity; interacts with the deep, negatively charged S1 pocket. | nih.gov |

Methodological Frameworks for Utilizing Boc Val Pro Arg Amc Hcl in Protease Research

Assay Design and Optimization for Fluorometric Detection

The development of a robust and sensitive protease assay using Boc-Val-Pro-Arg-AMC HCl requires systematic optimization of several key parameters. These include the composition of the reaction buffer, substrate concentration, incubation conditions, and the specific wavelengths used for fluorescence detection.

Reaction Buffer Systems and pH Considerations

The choice of buffer system and its pH is critical as it directly impacts enzyme stability and activity. The optimal pH for a given protease can vary significantly, and therefore the buffer must be chosen to maintain a stable pH within the enzyme's active range. Tris-HCl is a commonly employed buffer for assays involving Boc-Val-Pro-Arg-AMC HCl, often at a concentration of 50 mM. medchemexpress.cominvivochem.commedchemexpress.comnih.govfrontiersin.org Research has shown its use across a pH range from 6.2 to 9.0 to accommodate different proteases like kallikrein-4 (KLK4) and matriptase. nih.govfrontiersin.org For instance, studies on KLK4 activity have utilized Tris-HCl buffers at both pH 6.2 and 7.2. frontiersin.org In other applications, a higher pH of 8.0 has been used for trypsin activity assays medchemexpress.cominvivochem.commedchemexpress.com, while matriptase inhibition assays have been performed at pH 9.0. nih.gov

In addition to the buffering agent, the ionic strength of the solution, adjusted with salts like sodium chloride (NaCl), can influence enzymatic activity. Concentrations of NaCl ranging from 50 mM to 400 mM have been reported in various assay protocols. nih.govfrontiersin.org For example, KLK4 activity was found to be maximal at 100-150 mM NaCl and significantly reduced at 400 mM NaCl. frontiersin.org Other components, such as calcium chloride (CaCl2) or detergents like Tween 20, may also be included to optimize enzyme function or prevent non-specific binding. nih.govfrontiersin.org

| Buffer System | pH Range | Typical Concentration | Target Enzyme/Application | Source(s) |

| Tris-HCl | 6.2 - 7.2 | 50 mM | Kallikrein-4 (KLK4) | frontiersin.org |

| Tris-HCl | 7.5 | 50 mM | Pro-kallikrein activation | nih.gov |

| Tris-HCl | 8.0 | 50 mM | Trypsin | medchemexpress.cominvivochem.commedchemexpress.com |

| Tris-HCl | 9.0 | 50 mM | Matriptase | nih.gov |

| Phosphate Buffer | 6.5 | 0.1 M | Procathepsin S | chemsrc.com |

| HEPES/NaOH | 7.5 | 50 mM | Cathepsin G | uam.es |

Substrate Concentration Optimization

The concentration of Boc-Val-Pro-Arg-AMC HCl is a critical parameter that must be optimized to ensure accurate kinetic measurements. Ideally, the substrate concentration should be at or below the Michaelis constant (Kₘ) for initial velocity measurements, though higher concentrations are sometimes used. The reported Kₘ value for the interaction of this substrate with α-thrombin is 21 µM, and for the α-thrombin-staphylocoagulase complex, it is 25 µM. aatbio.combiomol.comadipogen.comfishersci.com

In practice, the final concentration of Boc-Val-Pro-Arg-AMC HCl used in assays varies depending on the specific enzyme and experimental goals. For example, a concentration of 50 µM has been used in trypsin activity assays. medchemexpress.cominvivochem.commedchemexpress.com In contrast, a much lower concentration of 0.16 µM was employed for measuring kallikrein activity. nih.gov Other studies have utilized concentrations such as 10 µM for procathepsin S activity or 40 µM for KLK13 activity. chemsrc.comnih.gov This variability highlights the necessity of determining the optimal substrate concentration for each specific protease and assay condition.

| Substrate Concentration | Target Enzyme | Kₘ Value (if available) | Source(s) |

| 0.16 µM | Kallikreins | Not specified | nih.gov |

| 10 µM | Procathepsin S | Not specified | chemsrc.com |

| 21 µM (Kₘ) | α-Thrombin | 21 µM | aatbio.combiomol.comadipogen.comfishersci.com |

| 25 µM (Kₘ) | α-Thrombin-staphylocoagulase complex | 25 µM | aatbio.combiomol.comadipogen.com |

| 40 µM | Kallikrein-13 (KLK13) | Not specified | nih.gov |

| 50 µM | Trypsin | Not specified | medchemexpress.cominvivochem.commedchemexpress.com |

Temperature and Incubation Period Parameters

Temperature and incubation time are interdependent parameters that must be controlled to ensure reproducible results. Most enzymatic reactions are temperature-dependent, and the optimal temperature can vary. Assays using Boc-Val-Pro-Arg-AMC HCl have been conducted at a range of temperatures, including 25°C, 37°C, and 55°C. medchemexpress.cominvivochem.commedchemexpress.comnih.govrsc.orgbiocompare.com A temperature of 37°C is frequently used to mimic physiological conditions. nih.govnih.govbiocompare.com However, some protocols specify higher temperatures, such as 55°C for a trypsin activity assay, to potentially increase the reaction rate. medchemexpress.cominvivochem.commedchemexpress.com

The incubation period can range from short, fixed time points to continuous monitoring over an extended period. For endpoint assays, a 10-minute incubation has been used for trypsin activity. medchemexpress.cominvivochem.commedchemexpress.com For kinetic assays, fluorescence is often measured repeatedly over a period, such as 30 minutes or longer, to determine the initial reaction velocity. frontiersin.orgrsc.org For instance, KLK4 activity has been assessed with readings every 100 seconds for a total of 45 minutes (2,700 seconds). frontiersin.org

| Temperature | Incubation Period | Assay Type | Source(s) |

| 25°C | 30 minutes (kinetic) | Inhibition assay | rsc.org |

| 37°C | 15-30 minutes | Pro-kallikrein activation | nih.gov |

| 37°C | 1 hour | Inhibition assay | nih.govbiocompare.com |

| 55°C | 10 minutes | Trypsin activity | medchemexpress.cominvivochem.commedchemexpress.com |

| 37°C | 2,700 seconds (kinetic) | KLK4 activity | frontiersin.org |

Fluorescence Measurement Wavelengths (Excitation/Emission)

The fluorometric detection of the cleaved AMC product requires a spectrofluorometer or plate reader set to the appropriate excitation and emission wavelengths. The free AMC fluorophore has a characteristic spectral profile. For assays utilizing Boc-Val-Pro-Arg-AMC HCl, the most commonly reported wavelengths are in the range of 360-380 nm for excitation and 440-460 nm for emission. medchemexpress.cominvivochem.commedchemexpress.comfrontiersin.orgbiomol.comadipogen.com

Slight variations in the reported optimal wavelengths exist across different sources and instrumentation. For example, some protocols specify an excitation/emission pair of 380/450 nm, while others use 341/441 nm or 370/460 nm. medchemexpress.cominvivochem.commedchemexpress.comchemsrc.comaatbio.com These minor differences can be due to the specific filters and monochromators of the instruments used. It is therefore advisable to confirm the optimal settings for the specific instrument being used, often by scanning the emission spectrum of a known concentration of free AMC after excitation at the recommended wavelength.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Source(s) |

| 341 | 441 | aatbio.com |

| 355 | 460 | nih.gov |

| 360-380 | 440-460 | biomol.comadipogen.com |

| 368 | 467 | rsc.org |

| 370 | 460 | chemsrc.com |

| 380 | 450 | medchemexpress.cominvivochem.commedchemexpress.com |

| 380 | 460 | frontiersin.org |

Quantitative Analysis of Protease Activity

Once the assay conditions are optimized, the fluorescence data must be accurately converted into a quantitative measure of protease activity, typically expressed as the rate of product formation (e.g., moles/second).

Standard Curve Generation and Calibration

To quantify the amount of AMC released during the enzymatic reaction, a standard curve is essential. benthamopen.com This curve relates the measured fluorescence intensity to a known concentration of the fluorescent product, free AMC. benthamopen.com

The process involves preparing a series of dilutions of a stock solution of AMC with a known concentration in the same assay buffer used for the enzymatic reaction. The fluorescence of each standard is then measured using the same instrument settings (e.g., excitation/emission wavelengths, gain) as the experimental samples. A graph of fluorescence intensity (in Relative Fluorescence Units, or RFU) versus the concentration of AMC is plotted. The resulting data should yield a linear relationship, and the equation of this line (derived from linear regression) can then be used to convert the RFU values obtained from the protease assay into the concentration of AMC produced. This allows for the calculation of the reaction velocity. It is important to note that components in biological samples, such as plasma, can sometimes quench fluorescence, underscoring the need for appropriate controls and calibration for each experimental setup. benthamopen.com

Initial Rate Kinetics and Product Formation Measurement

The study of enzyme kinetics is fundamental to understanding the mechanisms of protease activity, and Boc-Val-Pro-Arg-AMC HCl is a key tool in this endeavor. This synthetic peptide is a fluorogenic substrate designed for the sensitive measurement of activity in trypsin-like serine proteases. invivochem.commedchemexpress.com The core principle of its use lies in the enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact, conjugated form, the substrate exhibits minimal fluorescence. However, upon hydrolysis by a protease, the AMC fluorophore is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. adipogen.com

The measurement of product formation is typically conducted using a spectrofluorometer or a microplate reader equipped for fluorescence detection. The liberated AMC is excited at a wavelength of approximately 360-380 nm, and its emission is measured at around 440-460 nm. medchemexpress.comfrontiersin.orgnih.gov To determine the initial rate of the reaction, the increase in fluorescence is recorded over a short period at the beginning of the assay, during which the substrate concentration is not significantly depleted and the product concentration is low. This rate is directly proportional to the enzyme's activity under the specified conditions. A standard assay protocol involves incubating the enzyme with the Boc-Val-Pro-Arg-AMC HCl substrate in a suitable buffer (e.g., Tris-HCl at a specific pH) and temperature, followed by continuous or endpoint fluorescence measurement. invivochem.commedchemexpress.com

Detailed research has established the kinetic parameters for the hydrolysis of Boc-Val-Pro-Arg-AMC by several proteases. For instance, it is a well-characterized substrate for thrombin, an essential enzyme in the blood coagulation cascade. fishersci.combachem.comglpbio.com It is also cleaved by other proteases such as trypsin, tryptase, and the yeast endoprotease Kex2. brennerlab.netbachem.comavantorsciences.com The kinetic data gathered from these studies are vital for comparing enzyme efficiency and specificity.

Table 1: Kinetic Parameters of Various Proteases with Boc-Val-Pro-Arg-AMC

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |

| α-Thrombin | 21 | 109 | 5.2 x 10⁶ | adipogen.comfishersci.com |

| α-Thrombin-staphylocoagulase complex | 25 | 89 | 3.6 x 10⁶ | adipogen.com |

| Kex2 Endoprotease | 31 | 150 | 2.1 x 10⁵ | brennerlab.net |

| Human Kallikrein 13 (KLK13) | 105 | - | 4.66 x 10³ | nih.gov |

Note: The table presents a selection of published kinetic values. Experimental conditions may vary between studies. The kcat for KLK13 was not explicitly stated in the provided source.

Integration with High-Throughput Screening Methodologies

The properties of Boc-Val-Pro-Arg-AMC HCl make it exceptionally well-suited for high-throughput screening (HTS) campaigns, which are essential for the discovery of novel protease inhibitors. The fluorogenic nature of the assay provides high sensitivity, often 100 to 1,000 times greater than that of chromogenic substrates. This allows for the detection of protease activity at very low concentrations, which in turn enables the use of minimal amounts of expensive enzymes and test compounds, a critical consideration in large-scale screening.

The integration of Boc-Val-Pro-Arg-AMC HCl into HTS workflows involves adapting the enzymatic assay to a microtiter plate format, typically 384- or even 1536-well plates. uantwerpen.benih.gov This miniaturization allows for the simultaneous testing of thousands or millions of compounds. In a typical HTS setup for inhibitor discovery, the protease, a potential inhibitor from a chemical library, and the Boc-Val-Pro-Arg-AMC HCl substrate are dispensed into the wells of the microplate. The reaction is incubated for a set period, and the resulting fluorescence is measured. A reduction in the fluorescence signal compared to a control without an inhibitor indicates potential inhibitory activity. frontiersin.org

The robustness and reliability of an HTS assay are often quantified by the Z'-factor, a statistical parameter that assesses the separation between the high (uninhibited) and low (inhibited) signal windows. Assays utilizing substrates like Boc-Val-Pro-Arg-AMC can achieve excellent Z' values, making them suitable for HTS. uantwerpen.be For example, a screen for inhibitors of the transmembrane protease serine 2 (TMPRSS2), a related serine protease, was developed for a 1536-well plate format, demonstrating the feasibility of such assays on a large scale. uantwerpen.benih.gov While a different substrate was ultimately chosen for that specific screen, the principles and workflow are directly applicable. nih.gov Similarly, HTS campaigns for inhibitors of viral proteases, such as the West Nile Virus protease, have been successfully adapted to 384-well formats, highlighting the versatility of fluorogenic assays in drug discovery. nih.gov

Applications of Boc Val Pro Arg Amc Hcl in Biochemical and Biomedical Investigations

Studies on Coagulation Cascade Proteases

Boc-Val-Pro-Arg-AMC HCl is extensively used to investigate key enzymes within the coagulation cascade, the physiological process responsible for blood clot formation.

Boc-Val-Pro-Arg-AMC HCl serves as a specific and highly sensitive fluorogenic substrate for α-thrombin, a critical serine protease that converts fibrinogen to fibrin (B1330869) to form a blood clot. adipogen.comfishersci.comavantorsciences.com The hydrolysis of the substrate by thrombin releases the fluorescent AMC molecule, which can be measured to determine enzyme activity. adipogen.com The kinetic parameters for this interaction have been determined, with a Michaelis-Menten constant (Km) reported to be between 15 µM and 21 µM and a catalytic rate constant (kcat) of approximately 105 to 109 s-1. adipogen.comfishersci.comfrontiersin.orgbachem.com This substrate is also cleaved by the α-thrombin-staphylocoagulase complex, with a Km of 25 µM and a kcat of 89 s-1. adipogen.comaatbio.com

The substrate has been utilized in various research contexts to study thrombin activity. For instance, it has been employed in inhibitory assays to assess the function of salivary protein cE5 from Anopheles gambiae and a recombinant serpin from Eudiplozoon nipponicum. sigmaaldrich.com It is also used to measure thrombin activity in the presence of potential inhibitors, such as pyrazole-based compounds. nih.gov

Table 1: Kinetic Parameters of Thrombin with Boc-Val-Pro-Arg-AMC HCl

| Enzyme/Complex | Km (µM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| α-Thrombin | 15 - 21 | 105 - 109 | adipogen.comfishersci.comfrontiersin.orgbachem.com |

| α-Thrombin-Staphylocoagulase | 25 | 89 | adipogen.comaatbio.com |

The assay for thrombin activity using Boc-Val-Pro-Arg-AMC HCl can be indirectly applied to determine the levels of coagulation factor III, also known as tissue factor. fishersci.comavantorsciences.com Tissue factor is a crucial protein that initiates the extrinsic pathway of coagulation by activating factor VII, which ultimately leads to the generation of thrombin. By measuring the rate of thrombin production, one can infer the concentration of the initiating factor III.

Research on Kallikrein-Kinin System Components

The kallikrein-kinin system is a complex network of proteins that plays a role in inflammation, blood pressure regulation, and coagulation. Boc-Val-Pro-Arg-AMC HCl is a useful substrate for studying several components of this system.

Boc-Val-Pro-Arg-AMC HCl is a substrate for human kallikrein 5 (hK5) and human kallikrein 8 (hK8), both of which are trypsin-like serine proteases. adipogen.comsigmaaldrich.combiomol.com In studies of pro-kallikrein activation, this substrate has been used to measure the activity of kallikrein-related peptidase 5 and 7 after incubation with the activating protease matriptase. nih.gov The substrate has also been employed in assays to screen for inhibitors of KLK5, such as triterpenoids. nih.gov Furthermore, the enzymatic activity of recombinant hK8 has been characterized using this fluorogenic peptide. nih.govpsu.edu

Research on human kallikrein 10 (hKLK10) has shown that it can hydrolyze Boc-Val-Pro-Arg-AMC, although it displays a preference for substrates with an arginine residue at the P1 position. nih.gov The catalytic efficiency (kcat/KM) of hKLK10 for Boc-Val-Pro-Arg-AMC was determined to be 701 M⁻¹s⁻¹. nih.gov

Table 2: Catalytic Efficiency of hKLK10 with Various Substrates

| Substrate | kcat/KM (M⁻¹s⁻¹) | Source |

|---|---|---|

| Z-Gly-Gly-Arg-AMC | 2 | nih.gov |

| BOC-Phe-Ser-Arg-AMC | 95 | nih.gov |

| BOC-Val-Pro-Arg-AMC | 701 | nih.gov |

| Z-Gly-Pro-Arg-AMC | 2076 | nih.gov |

Analysis of Trypsin-Like Proteases in Diverse Biological Contexts

Boc-Val-Pro-Arg-AMC HCl is a versatile substrate for measuring the activity of a wide range of trypsin-like serine proteases from various biological sources. medchemexpress.comchemsrc.com Its utility extends to enzymes found in different organisms and tissues.

For example, it is hydrolyzed by trypsin itself, as well as by tryptase from rat mast cells. avantorsciences.comglpbio.com It has also been used to characterize trypsin-like enzymes from the sperm of the ascidian Halocynthia roretzi, namely acrosin and spermosin. avantorsciences.comglpbio.com In the context of food science, this substrate has been used to study a sarcoplasmic serine proteinase from the threadfin bream Nemipterus virgatus and a low molecular weight trypsin from the hepatopancreas of the freshwater prawn Macrobrachium rosenbergii. medchemexpress.com

Furthermore, Boc-Val-Pro-Arg-AMC is cleaved by the Kex2 endoprotease, a calcium-dependent serine protease from yeast. avantorsciences.com In studies of the human immune system, it has been used in proteinase assays with hemolymph protein. sigmaaldrich.com The substrate has also been employed to measure trypsin-like protease activity in human saliva and to investigate the effects of inhibitors like SPINK6. nih.gov

Trypsin Activity in Sarcoplasmic and Hepatopancreatic Extracts

Boc-Val-Pro-Arg-AMC HCl is utilized as a substrate to measure the activity of trypsin and trypsin-like enzymes in various biological extracts. For instance, it has been employed to characterize the activity of a sarcoplasmic serine proteinase from the muscle of the threadfin bream (Nemipterus virgatus). medchemexpress.com Similarly, it has been used to study the biochemical properties and characteristics of low molecular weight trypsin from the hepatopancreas of the freshwater prawn (Macrobrachium rosenbergii). medchemexpress.com

In a study on albacore tuna (Thunnus alalunga), the proteolytic activity in splenic extracts was investigated using this substrate. The study identified the major proteinases as trypsin-like serine proteinases and determined that the optimal conditions for the hydrolysis of Boc-Val-Pro-Arg-MCA were a pH of 9.0 and a temperature of 55°C. tsu.ac.th The purified trypsin from the albacore tuna spleen exhibited a Michaelis constant (Km) of 0.23 µM and a catalytic rate constant (kcat) of 597.27 s⁻¹ for this substrate. tsu.ac.th

A general protocol for a trypsin activity assay using Boc-Val-Pro-Arg-MCA involves incubating the diluted enzyme with the substrate in a Tris-HCl buffer at a specific temperature, followed by stopping the reaction and measuring the fluorescence. medchemexpress.commedchemexpress.com

Table 1: Trypsin Activity Assay Parameters

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Boc-Val-Pro-Arg-MCA | medchemexpress.com |

| Enzyme Source | Threadfin bream muscle, Freshwater prawn hepatopancreas | medchemexpress.com |

| Buffer | 50 mM Tris-HCl, pH 8.0 | medchemexpress.commedchemexpress.com |

| Substrate Concentration | 50 µM | medchemexpress.commedchemexpress.com |

| Incubation Temperature | 55 °C | medchemexpress.commedchemexpress.com |

| Excitation Wavelength | 380 nm | medchemexpress.com |

Tryptase Activity in Mast Cell Studies

Tryptase, a serine protease released from mast cells, is a marker for mast cell activation. echelon-inc.com Boc-Val-Pro-Arg-AMC is hydrolyzed by tryptase from rat mast cells, making it a useful substrate for studying tryptase activity. bachem.comfishersci.comavantorsciences.comechelon-inc.com The enzymatic activity of tryptase can induce mast cell accumulation through a mechanism dependent on its enzymatic activity and the activation of Protease-Activated Receptor-2 (PAR-2). nih.gov This suggests a self-amplification loop in mast cell accumulation during allergic inflammation. nih.gov The development of activity-based probes targeting trypsin-like serine proteases, including tryptase, allows for detailed enzymatic characterization and inhibitor screening. researchgate.net

Acrosin and Spermosin Activity in Reproductive Biology

In the field of reproductive biology, Boc-Val-Pro-Arg-AMC serves as a substrate for acrosin and spermosin. bachem.comfishersci.comavantorsciences.comechelon-inc.com These are trypsin-like enzymes found in the sperm of the ascidian Halocynthia roretzi. bachem.comfishersci.comavantorsciences.comechelon-inc.com The study of these enzymes is crucial for understanding the molecular mechanisms of fertilization.

Development of Protease Inhibitor Screening Assays

Boc-Val-Pro-Arg-AMC HCl is widely used in high-throughput screening assays to identify and characterize inhibitors of various proteases. chemimpex.com Its fluorogenic nature allows for sensitive and continuous monitoring of enzyme activity, which is ideal for screening large compound libraries.

The substrate is instrumental in determining the potency of protease inhibitors, commonly expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For example, it has been used to determine the IC50 values of novel covalent inhibitors of thrombin. acs.org In one study, derivatives of N-acylated 1,2,4-triazol-5-amines and 1H-pyrazol-5-amines showed IC50 values as low as 0.7 and 0.8 nM against thrombin. acs.org The Michaelis-Menten constant (Km) for thrombin with Boc-Val-Pro-Arg-AMC was determined to be 18 ± 1 μM. acs.org Another study reported a Km of 21 µM and a kcat of 109 s⁻¹ for α-thrombin with this substrate. adipogen.com

Table 2: Kinetic Constants for Proteases with Boc-Val-Pro-Arg-AMC

| Enzyme | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|

| Thrombin | 18 ± 1 | - | acs.org |

| α-Thrombin | 21 | 109 | adipogen.com |

| α-Thrombin-staphylocoagulase complex | 25 | 89 | adipogen.com |

While Boc-Val-Pro-Arg-AMC is a substrate for several proteases, including thrombin and trypsin, its use in combination with specific inhibitors allows for the determination of inhibitor specificity. avantorsciences.comuantwerpen.be For example, to selectively measure thrombin activity in complex biological samples, a specific thrombin inhibitor like dabigatran (B194492) can be used. uantwerpen.be This approach was employed to measure increased thrombin activity in colon samples from a rat model of colitis. uantwerpen.be Similarly, when studying the effect of gingipains from Porphyromonas gingivalis on kallikrein-inhibitor balance, specific inhibitors were used to dissect the activity of different proteases. nih.gov

Utilization in Cellular and In Vitro Model Systems

Boc-Val-Pro-Arg-AMC HCl is employed in various cellular and in vitro models to study protease activity and its role in physiological and pathological processes. It has been used to measure the activity of kallikrein-4 (KLK4) in an in vitro model to understand its role in enamel matrix mineralization. nih.gov In these experiments, the substrate was used to assess how KLK4 activity is affected by pH and ion concentrations. nih.gov The substrate has also been used in studies of aging in human fibroblasts to measure the activity of lysosomal cathepsins. uts.edu.au Furthermore, it has been utilized in cell fusion assays and to study viral infection in vitro. uantwerpen.be

Assessment of Protease Activity in Cell Lysates and Conditioned Media

The fluorogenic substrate Boc-Val-Pro-Arg-AMC HCl is a valuable tool for quantifying the activity of specific proteases in complex biological mixtures such as cell lysates and conditioned media. This method allows researchers to investigate the enzymatic activity of proteases that play roles in various cellular processes.

In the study of influenza virus activation, researchers have used Boc-Val-Pro-Arg-AMC as a substrate to measure the enzymatic activity of recombinant kallikrein 8 (rKLK8) in cell supernatants. nih.gov This is part of a broader investigation into the proteases responsible for cleaving the influenza virus hemagglutinin (HA), a crucial step for viral infectivity. High levels of enzymatic activity for rKLK8 were detected using this substrate, highlighting its utility in identifying specific protease activities in conditioned media. nih.gov

Another application is seen in the study of Netherton syndrome, a rare genetic skin disorder. Researchers have employed Boc-Val-Pro-Arg-AMC to assess the activity of kallikrein-related peptidase 5 (KLK5) in the presence of its inhibitor, LEKTI. nih.gov These experiments, conducted with recombinant proteins, help to elucidate the molecular mechanisms underlying the disease. The substrate has also been used to measure the activity of pro-kallikrein-related peptidase 5 and pro-kallikrein-related peptidase 7 after activation by other proteases like matriptase. nih.gov

To ensure the specificity of the assay when working with complex mixtures like cell lysates, it is common practice to use protease inhibitors. By comparing the fluorescence signal in the presence and absence of a specific inhibitor, the activity contributed by other cellular proteases can be subtracted, allowing for a more accurate measurement of the target protease's activity. ubpbio.com

Table 1: Experimental Conditions for Protease Activity Assessment

| Parameter | Cell Lysates | Conditioned Media |

|---|---|---|

| Typical Substrate Concentration | 50-200 µM | 0.16 µM |

| Incubation Temperature | 37 °C | 37 °C |

| Excitation/Emission Wavelengths | 360-380 nm / 460 nm | Not specified |

| Commonly Assayed Proteases | Trypsin-like proteases, Proteasome | Kallikrein-related peptidases (KLK5, KLK7, KLK8), Matriptase |

Evaluation in Tissue Extracts

Boc-Val-Pro-Arg-AMC HCl is also instrumental in evaluating protease activity within tissue extracts, providing insights into physiological and pathological processes. The complex environment of tissue extracts necessitates careful experimental design to isolate and measure the activity of specific proteases.

Research on the digestive processes of the Aedes aegypti mosquito, a vector for diseases like dengue and Zika, has utilized tissue extracts from the mosquito midgut. biorxiv.org Global proteolytic profiles of these extracts were determined to understand the complex network of enzymes involved in blood meal digestion. While a range of substrates were used, the study highlights the importance of selecting specific substrates to dissect the activity of individual proteases within the extract. biorxiv.org

In the context of cancer research, this substrate has been used to characterize the enzymatic properties of human kallikrein 5 (hK5), a serine protease implicated in cancer progression. adipogen.com Furthermore, it has been employed in studies of rat intestinal mucosa to characterize a membrane-bound arginine-specific serine protease. nih.gov These applications demonstrate the substrate's utility in identifying and characterizing protease activity in various tissue homogenates.

A study on Netherton syndrome also involved the use of skin tissue extracts from mice to investigate the activation of epidermal prokallikreins. nih.gov The findings from such studies, which often correlate with analyses of cell lysates and conditioned media, contribute to a comprehensive understanding of protease function in specific tissues.

Table 2: Research Findings in Tissue Extracts

| Tissue Source | Target Protease(s) | Key Finding |

|---|---|---|

| Aedes aegypti midgut | Chymotrypsin-like proteases | Revealed the synergistic importance of proteolytic activity in blood meal digestion. biorxiv.org |

| Human cancer tissue (implied) | Human kallikrein 5 (hK5) | Aided in the biochemical and enzymatic characterization of this cancer-related protease. adipogen.com |

| Rat intestinal mucosa | Membrane-bound arginine-specific serine protease | Facilitated the characterization of this specific protease. nih.gov |

| Mouse skin (Netherton syndrome model) | Epidermal prokallikreins | Helped to understand the initiation of epidermal prokallikrein activation and disease onset. nih.gov |

Detection of Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant biomedical application of Boc-Val-Pro-Arg-AMC HCl is in the rapid detection of Methicillin-Resistant Staphylococcus aureus (MRSA). adipogen.comaatbio.com This application leverages the fact that Staphylococcus aureus, including MRSA strains, produces a coagulase that forms a complex with prothrombin in the blood. This staphylocoagulase-thrombin complex exhibits potent proteolytic activity, which can be detected using this specific substrate.

The detection method is based on the enzymatic properties of the α-thrombin-staphylocoagulase complex, which efficiently cleaves Boc-Val-Pro-Arg-AMC. adipogen.comfishersci.com The kinetic parameters for this reaction have been determined, with a Michaelis constant (Km) of 25 μM and a catalytic rate constant (kcat) of 89 s⁻¹. adipogen.comaatbio.com These values indicate a high affinity and rapid turnover of the substrate by the complex, enabling sensitive detection.

The assay involves incubating a sample, such as a culture from a selective enrichment broth, with the fluorogenic substrate. adipogen.com If MRSA is present, the secreted staphylocoagulase will form an active complex with prothrombin, leading to the cleavage of Boc-Val-Pro-Arg-AMC and the release of fluorescent AMC. The resulting fluorescence can be measured, providing a rapid indication of the presence of S. aureus. This method offers a faster alternative to traditional coagulation tests.

Table 3: Kinetic Parameters for Substrate Cleavage

| Enzyme | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| α-thrombin | 21 | 109 adipogen.com, 105 fishersci.comaatbio.com |

| α-thrombin-staphylocoagulase complex | 25 | 89 adipogen.comaatbio.com |

Advanced Research Perspectives and Future Directions

Integration with Systems Biology Approaches for Protease Network Analysis

Understanding the complex web of interactions between proteases, their substrates, and inhibitors—the "protease degradome"—is a central goal of systems biology. Boc-Val-Pro-Arg-AMC, while not exclusively specific to a single enzyme, serves as a valuable probe for studying the collective activity of trypsin-like proteases within a complex biological sample. bachem.comavantorsciences.com

Research has utilized this substrate to investigate the interplay between microbial and host proteases. For instance, in studies of oral health, Boc-Val-Pro-Arg-AMC has been employed to measure the total trypsin-like activity in human saliva and to assess how this activity is modulated by inhibitors like SPINK6. nih.gov This approach helps to understand how pathogens such as Porphyromonas gingivalis, through their own proteases (gingipains), can disrupt the natural balance of host protease activity, providing insights into the mechanistic links between oral infections and other systemic conditions. nih.gov Similarly, it has been used in simultaneous thrombin and plasmin generation assays to study the balance of coagulation and fibrinolysis in plasma, providing a systems-level view of hemostasis. mdpi.com

Development of Novel Analogs and Modified Substrates

While Boc-Val-Pro-Arg-AMC is a foundational substrate, ongoing research focuses on developing novel analogs and modified substrates to enhance specificity, sensitivity, or to target different enzymes. The development of fluorogenic substrates is an evolutionary process. Initial AMC-conjugated substrates like Boc-Val-Pro-Arg-AMC were a significant improvement over older chromogenic reporters but sometimes exhibited cross-reactivity with related proteases.

This has spurred the development of modified peptides. For example, altering the P2 and P3 residues (the Val-Pro in this case) can dramatically change enzyme specificity. The development of Boc-Phe-Ser-Arg-AMC was a direct result of such optimization, creating a substrate with higher specificity for Factor XIa and reduced affinity for other enzymes like kallikreins. In another study, the Pro-Arg motif from Boc-Val-Pro-Arg-AMC was incorporated into a sunflower trypsin inhibitor (SFTI-1) analogue to investigate its inhibitory activity against human kallikrein 5 (KLK5), demonstrating how motifs from known substrates can be repurposed in inhibitor design. ucl.ac.uk

Expanding Applications in Protease Profiling and Biomarker Discovery

A key application of Boc-Val-Pro-Arg-AMC is in activity-based protease profiling, which aims to identify dysregulated enzyme activity in disease states, offering potential for new biomarkers. Because it is cleaved by a range of trypsin-like proteases, including thrombin, trypsin, and certain kallikreins, it can serve as a broad-spectrum tool to detect aberrant proteolytic signatures in complex biological fluids. bachem.comavantorsciences.comfishersci.com

Research has shown its utility in various disease models. For example, it has been used to detect elevated thrombin-like activity in animal models of colitis and in human patients with Crohn's disease. aatbio.com It has also been used for the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA), which relies on the protease activity of the thrombin-staphylocoagulase complex. aatbio.com Furthermore, studies on osteoarthritis have used this substrate to identify increased levels of thrombin-like and trypsin-like enzymes in patient synovial fluids. scholaris.ca

Table 1: Applications of Boc-Val-Pro-Arg-AMC in Protease Profiling and Biomarker Research

| Research Area | Biological Sample | Key Finding | Citation(s) |

| Inflammatory Bowel Disease | Colon Tissue | Elevated thrombin activity detected in colitis and Crohn's disease models. | aatbio.com |

| Infectious Disease | Bacterial Culture | Used for rapid detection of MRSA via the thrombin-staphylocoagulase complex. | aatbio.com |

| Oral Health & Microbiology | Human Saliva | Measures total trypsin-like activity to study the balance of host-pathogen protease networks. | nih.gov |

| Osteoarthritis | Synovial Fluid | Detected significantly higher levels of thrombin-like and trypsin-like enzymes in OA patients. | scholaris.ca |

| Hemostasis Research | Blood Plasma | Used in assays to simultaneously measure thrombin and plasmin generation. | mdpi.com |

Methodological Advancements in Fluorometric Protease Detection

The use of Boc-Val-Pro-Arg-AMC is part of a broader technological landscape in fluorometric assays that is continually advancing. The introduction of AMC-based substrates represented a major leap in sensitivity—offering 100 to 1,000 times greater detection limits than the preceding p-nitroanilide (pNA) chromogenic substrates. This is due to the high quantum yield of the liberated AMC fluorophore.

However, the field continues to evolve. One area of advancement is the development of new fluorophores to overcome limitations of AMC, such as its excitation wavelength in the ultraviolet range, which can cause background fluorescence from biological samples. nih.gov Researchers are exploring novel fluorescent reporters that operate at longer wavelengths to improve signal-to-noise ratios. mdpi.com Additionally, methods are being developed to use fluorophores in new ways. For instance, techniques that involve conjugating AMC to protein carboxyl groups allow for the creation of broadly applicable proteolytic substrates where the fluorescence is quenched when bound and increases upon proteolytic release, a method resistant to oxidative modification. nih.gov These general advancements in fluorometric techniques will continue to enhance the utility of peptide-based substrates like Boc-Val-Pro-Arg-AMC.

Table 2: Selected Kinetic Parameters for the Hydrolysis of Boc-Val-Pro-Arg-AMC

| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Source(s) |

| α-Thrombin | 21 | 105 | bachem.comfishersci.comaatbio.com |

| α-Thrombin-staphylocoagulase complex | 25 | 89 | aatbio.commobitec.com |

| Human Kallikrein 10 (KLK10) | 701 (kcat/Km) | Not specified | nih.gov |

Q & A

Basic: What is the primary biochemical application of Boc-Val-Pro-Arg-AMC HCl in protease research?

Boc-Val-Pro-Arg-AMC HCl is a fluorogenic substrate widely used to quantify the activity of trypsin-like serine proteases (e.g., thrombin) and their inhibitors. Upon enzymatic cleavage, the non-fluorescent substrate releases 7-amino-4-methylcoumarin (AMC), which emits bright blue fluorescence (ex/em: 380/460 nm). This allows real-time kinetic measurement of protease activity, critical for studying enzyme mechanisms, inhibitor screening, and cellular protease dynamics .

Methodological Tip : Standard protocols involve incubating the enzyme with the substrate in Tris-HCl buffer (pH 8.0, 50 mM) at 37°C, followed by fluorescence detection using a microplate reader .

Basic: What storage conditions are required to maintain Boc-Val-Pro-Arg-AMC HCl stability?

The compound must be stored at -20°C in lyophilized form to prevent hydrolysis and degradation. Reconstituted solutions in DMSO or water should be aliquoted and used immediately to avoid repeated freeze-thaw cycles, which can destabilize the AMC moiety .

Advanced: How can researchers optimize assay conditions when using Boc-Val-Pro-Arg-AMC HCl for enzymes with divergent kinetic parameters?

Optimization requires empirical determination of Km (Michaelis constant) and kcat (turnover number) under specific experimental conditions. For example, alpha-thrombin exhibits a Km of 21 µM and kcat of 105 s⁻¹, while the thrombin-staphylocoagulase complex shows Km = 25 µM and kcat = 89 s⁻¹ . Adjust substrate concentrations to 2–5× Km and validate using progress curve analysis. Include controls with protease inhibitors (e.g., leupeptin) to confirm specificity .

Advanced: How should researchers address discrepancies in reported Km values for Boc-Val-Pro-Arg-AMC HCl across studies?

Discrepancies often arise from variations in buffer composition (e.g., ionic strength, divalent cations), temperature, or enzyme purity. For instance, calcium ions modulate thrombin activity, altering observed Km. To reconcile

Replicate experiments using the original study’s conditions.

Use standardized buffers (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

Validate enzyme activity with a reference substrate (e.g., chromogenic p-nitroanilide analogs) .

Advanced: What critical considerations apply when designing experiments with Boc-Val-Pro-Arg-AMC HCl under non-physiological conditions (e.g., high viscosity or low pH)?

Pre-incubation : Ensure enzyme stability by pre-incubating in the target buffer.

Solubility Limits : The substrate’s aqueous solubility is 10 mg/mL; for low-pH assays, use DMSO stocks (<1% final concentration) to avoid precipitation .

Fluorescence Interference : Test for autofluorescence of additives (e.g., detergents) using substrate-free controls.

Basic: What safety protocols are essential when handling Boc-Val-Pro-Arg-AMC HCl?

Wear PPE (gloves, goggles) to avoid skin/eye contact. Use a chemical fume hood when reconstituting powders to prevent inhalation. In case of exposure, rinse thoroughly with water and seek medical advice. Dispose of waste via approved biohazard protocols, as AMC derivatives may be mutagenic .

Advanced: How can researchers validate the specificity of Boc-Val-Pro-Arg-AMC HCl in complex biological samples (e.g., cell lysates)?

Inhibitor Controls : Include broad-spectrum protease inhibitors (e.g., PMSF for serine proteases) to confirm signal reduction.

Zymography : Correlate fluorescence data with gelatin zymography to identify active proteases.

Mutant Enzymes : Use knockout cell lines or catalytically inactive enzyme mutants as negative controls .

Basic: What is the molecular mechanism underlying fluorescence generation in Boc-Val-Pro-Arg-AMC HCl assays?

Protease cleavage at the arginine-AMC bond releases the fluorophore AMC, which is non-fluorescent when bound but emits upon liberation. Fluorescence intensity correlates linearly with enzymatic activity, enabling quantitation via standard curves generated with free AMC .

Advanced: What strategies enable adaptation of Boc-Val-Pro-Arg-AMC HCl assays for high-throughput screening (HTS)?

Miniaturization : Use 384-well plates with reduced reaction volumes (10–20 µL).

Automation : Integrate liquid handlers for substrate dispensing.

Signal Normalization : Include internal controls (e.g., fluorescence quenchers) to correct for plate reader variability .

Advanced: How can researchers overcome solubility limitations of Boc-Val-Pro-Arg-AMC HCl in aqueous buffers?

Prepare a DMSO stock solution (17 mg/mL) , then dilute into assay buffer to ≤1% DMSO. For water-based studies, use sonication to aid dissolution and avoid heating beyond 25°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.